molecular formula C9H12F3N5O3 B2578911 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid CAS No. 2580216-39-1

4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2578911
CAS No.: 2580216-39-1
M. Wt: 295.222
InChI Key: SMMZJUUSZSIOBA-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, triazine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is known for its presence in bioactive molecules, while the triazine ring is a common scaffold in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidinones (β-lactams) through reduction reactions using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The methoxy group on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields azetidinones, while substitution reactions on the triazine ring can produce a variety of substituted triazines.

Scientific Research Applications

4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing nitrogen, known for its presence in bioactive molecules.

    Triazine: A six-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.

    Trifluoroacetic Acid: A strong acid used as a reagent in organic synthesis.

Uniqueness

4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the combination of these three structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring enhances its potential as a bioactive molecule, while the triazine ring provides a versatile scaffold for further functionalization. The trifluoroacetic acid moiety increases the compound’s acidity and reactivity, making it useful in various synthetic applications .

Properties

IUPAC Name

4-(azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.C2HF3O2/c1-13-7-11-5(4-2-9-3-4)10-6(8)12-7;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3,(H2,8,10,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMZJUUSZSIOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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